Methoxy Montelukast Methyl Ester
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Overview
Description
Methoxy Montelukast Methyl Ester is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy Montelukast Methyl Ester typically involves the esterification of Montelukast with methanol in the presence of an acid catalyst. One common method includes the use of Fischer esterification, where Montelukast is reacted with methanol under acidic conditions to form the methyl ester . Another approach involves the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on minimizing impurities and optimizing yield. For instance, a modified Mizoroki-Heck reaction followed by asymmetric reduction has been reported for the synthesis of Montelukast intermediates, which can then be esterified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Methoxy Montelukast Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield Montelukast and methanol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Typically involves primary or secondary amines under mild conditions.
Major Products
Hydrolysis: Montelukast and methanol.
Reduction: Montelukast alcohol.
Aminolysis: Montelukast amide.
Scientific Research Applications
Methoxy Montelukast Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various Montelukast derivatives.
Biology: Studied for its potential effects on leukotriene pathways and inflammation.
Medicine: Investigated for its therapeutic potential in treating asthma and allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Methoxy Montelukast Methyl Ester exerts its effects by acting as a leukotriene receptor antagonist. It binds to cysteinyl leukotriene receptors, particularly type-1 receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators . This inhibition reduces bronchoconstriction, inflammation, and mucus production, making it effective in managing asthma and allergic rhinitis .
Comparison with Similar Compounds
Similar Compounds
Montelukast: The parent compound, primarily used in asthma treatment.
Methoxy Montelukast: A derivative with similar pharmacological properties.
Montelukast Sodium: The sodium salt form used in clinical settings.
Uniqueness
Methoxy Montelukast Methyl Ester is unique due to its ester functional group, which can be hydrolyzed to release the active Montelukast. This property allows for potential controlled release formulations and targeted delivery in pharmaceutical applications .
Properties
Molecular Formula |
C16H22N6O5 |
---|---|
Molecular Weight |
378.38 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/t9-,10+,11+/m0/s1 |
InChI Key |
AWSHMYLTFNJSDF-HBNTYKKESA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C |
Origin of Product |
United States |
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